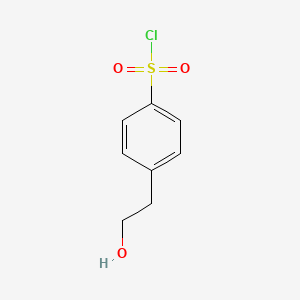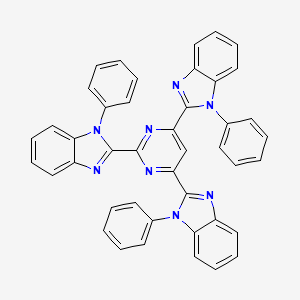
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form 2-phenylquinazoline.
Chlorination: The 2-phenylquinazoline is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position, yielding 6-chloro-2-phenylquinazoline.
Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage, resulting in 2-(6-chloro-2-phenylquinazolin-4-ylsulfanyl)quinazoline.
Acetamide Formation: Finally, the thioether compound is reacted with N,N-dimethylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazoline core using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Azido or cyano derivatives of the quinazoline core.
Applications De Recherche Scientifique
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Pharmaceutical Research: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in various biological assays to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation and survival. By binding to these targets, it can disrupt cellular signaling pathways, leading to apoptosis (programmed cell death) or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazoline: Lacks the chlorine and thioether functionalities, resulting in different biological activities.
6-Chloro-2-phenylquinazoline: Similar structure but without the thioether and acetamide groups, leading to variations in its chemical reactivity and biological properties.
2-(6-Chloroquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide: Similar but lacks the phenyl group, which can affect its overall activity and target specificity.
Uniqueness
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, thioether linkage, and acetamide group allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H16ClN3OS |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-22(2)16(23)11-24-18-14-10-13(19)8-9-15(14)20-17(21-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
NBKLSKVRPVWJTC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)

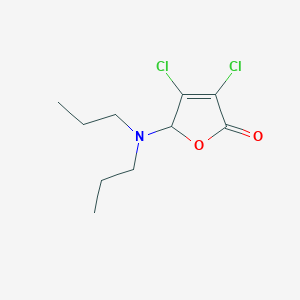
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
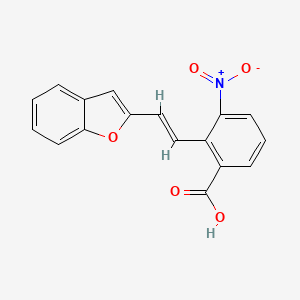
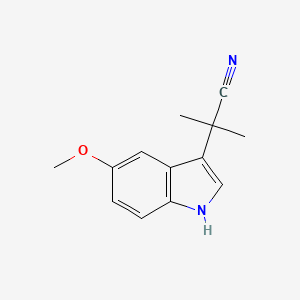
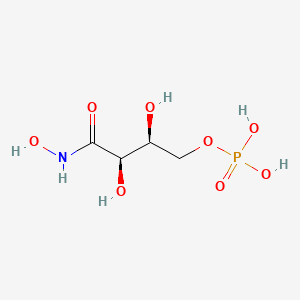

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
